molecular formula C8H12O2 B1427461 Methyl 5-methylhex-2-ynoate CAS No. 35087-34-4

Methyl 5-methylhex-2-ynoate

Cat. No. B1427461
CAS RN: 35087-34-4
M. Wt: 140.18 g/mol
InChI Key: JDPQBVYBDJTKQO-UHFFFAOYSA-N
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Description

Methyl 5-methylhex-2-ynoate is a chemical compound with the molecular formula C8H12O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of Methyl 5-methylhex-2-ynoate is represented by the InChI code 1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h7H,5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Methyl 5-methylhex-2-ynoate is a liquid at room temperature . It has a molecular weight of 140.18 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 7-hydroxyhept-5-ynoate and related compounds have been explored for their utility in organic syntheses, such as in the preparation of intermediates for further chemical transformations. These processes often involve steps like alkylation, metalation, and hydrolysis, highlighting the compound's versatility in synthetic chemistry (Casy, Patterson, & Taylor, 2003).

Mechanistic Studies

  • The decomposition and isomerization reactions of similar alkyl radicals, such as the 5-methylhex-1-yl radical, have been studied to understand their reaction mechanisms at high temperatures. These studies provide insights into the formation of various alkene products through complex intramolecular hydrogen transfer reactions and beta C-C bond scission, contributing to our understanding of reaction kinetics and mechanisms (Awan, McGivern, Tsang, & Manion, 2010).

Applications in Heterocyclic Compound Synthesis

  • Methyl perfluoroalk-2-ynoates, which share a structural similarity with methyl 5-methylhex-2-ynoate, have been utilized as building blocks for the synthesis of various perfluoroalkylated compounds, including heterocycles. This demonstrates the potential of methyl 5-methylhex-2-ynoate in facilitating the preparation of complex organic molecules with diverse applications (Sun, Han, Chen, Zhang, & Cao, 2016).

Advanced Material Synthesis

  • The compound's utility extends to the synthesis of advanced materials, such as in the iron-catalyzed synthesis of allenes from related compounds. This process showcases the potential of methyl 5-methylhex-2-ynoate in the development of novel materials with unique properties, which could have applications in various industrial and technological fields (Hata, Iwata, Seto, & Urabe, 2012).

Safety And Hazards

The safety information for Methyl 5-methylhex-2-ynoate indicates that it is a flammable liquid and vapor. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-methylhex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPQBVYBDJTKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylhex-2-ynoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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